Plevitrexed (ZD9331): A Deep Dive into Thymidylate Synthase Inhibition
Plevitrexed (ZD9331): A Deep Dive into Thymidylate Synthase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Plevitrexed (also known as ZD9331 or BGC9331) is a potent, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] As the sole de novo source of deoxythymidine monophosphate (dTMP), TS is a critical enzyme for DNA synthesis and repair, making it a key target in oncology.[2] Plevitrexed's unique pharmacological profile, including its high affinity for TS and distinct cellular uptake mechanisms, has positioned it as a significant compound in the landscape of anticancer drug development. This technical guide provides a comprehensive overview of Plevitrexed's core mechanism of action, presents key quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the associated biochemical pathways and resistance mechanisms.
Mechanism of Action: Potent and Specific Inhibition of Thymidylate Synthase
Plevitrexed exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a pivotal enzyme in the pyrimidine biosynthesis pathway. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[2] The resulting dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.
By competitively binding to the folate-binding site on thymidylate synthase, Plevitrexed blocks the catalytic activity of the enzyme. This inhibition leads to a depletion of the intracellular dTMP and dTTP pools, which in turn disrupts DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
A key characteristic of Plevitrexed is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This means that unlike many other antifolates, it does not undergo polyglutamylation within the cell. While polyglutamylation can enhance the intracellular retention and inhibitory potency of some antifolates, it can also be a mechanism of resistance if FPGS activity is downregulated.[1] Plevitrexed's non-polyglutamatable nature allows it to bypass this potential resistance mechanism.
Cellular Uptake
Plevitrexed enters cancer cells primarily through two carrier-mediated transport systems:
-
Reduced Folate Carrier (RFC): This is the major transport system for folates and antifolates in most mammalian cells.[1]
-
Alpha-Folate Receptor (α-FR): This high-affinity receptor is often overexpressed on the surface of various cancer cells, including ovarian and gastric cancers, offering a degree of tumor selectivity.[3]
The dual-uptake mechanism contributes to its broad spectrum of antitumor activity.
Quantitative Data: Inhibitory Potency of Plevitrexed
The inhibitory activity of Plevitrexed against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been quantified through in vitro studies.
Enzyme Inhibition
Plevitrexed is a highly potent inhibitor of thymidylate synthase.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.44 nM | Not Specified | [4] |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of Plevitrexed has been determined in a range of human cancer cell lines, demonstrating its broad cytotoxic potential.
| Cell Line | Cancer Type | IC50 | Reference |
| L1210 | Murine Leukemia | 0.024 µM | [4] |
| L1210 (1565) | Murine Leukemia (RFC deficient) | 1.3 µM | [4] |
| L1210 (RD1694) | Murine Leukemia (FPGS deficient) | 0.076 µM | [4] |
| W1L2 | Human Lymphoblastoid | 7 nM | [5] |
| A549 | Human Lung Carcinoma | Not explicitly found for Plevitrexed | |
| HeLa | Human Cervical Carcinoma | Not explicitly found for Plevitrexed | |
| SK-OV-3 | Human Ovarian Cancer | Not explicitly found for Plevitrexed | |
| U373 | Human Glioblastoma | Not explicitly found for Plevitrexed | |
| PC-3 | Human Prostate Cancer | Not explicitly found for Plevitrexed | |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly found for Plevitrexed | |
| HCT116 | Human Colorectal Carcinoma | Not explicitly found for Plevitrexed | |
| MCF-7 | Human Breast Adenocarcinoma | Not explicitly found for Plevitrexed |
Note: While IC50 values for Plevitrexed in a wide range of human cancer cell lines were not found in a consolidated table, the provided data from murine leukemia lines illustrates its potency and the impact of transport and metabolism on its activity.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the thymidylate synthase inhibitory activity and cytotoxic effects of Plevitrexed.
Spectrophotometric Thymidylate Synthase Inhibition Assay
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) during the conversion of dUMP to dTMP.
Materials:
-
Purified recombinant human thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)
-
Plevitrexed (ZD9331) stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl₂)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, dUMP (e.g., 100 µM), and the desired concentration of Plevitrexed or vehicle control.
-
Enzyme Addition: Add purified thymidylate synthase to the reaction mixture to a final concentration of, for example, 50 nM.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding CH₂H₄folate (e.g., 100 µM) to the cuvette and mix immediately.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of Plevitrexed. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor.
Crystal Violet Cell Viability Assay
This colorimetric assay is used to determine the cytotoxicity of Plevitrexed by quantifying the number of viable adherent cells after treatment.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Plevitrexed (ZD9331) stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Solubilization Solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Plevitrexed. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Fixation: After incubation, gently wash the cells with PBS. Then, fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Plevitrexed concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the Plevitrexed concentration and fitting the data to a dose-response curve.
Radiolabeled Substrate Cellular Uptake Assay
This assay measures the uptake of Plevitrexed into cancer cells, often by competing with a radiolabeled substrate of the same transport system, such as [³H]-methotrexate or [³H]-folic acid.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Plevitrexed (ZD9331) stock solution
-
Radiolabeled substrate (e.g., [³H]-methotrexate)
-
Scintillation cocktail
-
Cell lysis buffer
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Culture cells to a high density in appropriate culture vessels. On the day of the experiment, harvest the cells and resuspend them in uptake buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Setup: In microcentrifuge tubes, add a defined volume of the cell suspension.
-
Inhibitor Addition: Add varying concentrations of Plevitrexed or vehicle control to the cell suspensions and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate Uptake: Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., 1 µM [³H]-methotrexate) to each tube.
-
Incubation: Incubate the tubes at 37°C for a defined time course (e.g., 1, 5, 10, and 20 minutes).
-
Stop Uptake: Terminate the uptake by adding ice-cold uptake buffer and immediately centrifuging the cells.
-
Washing: Wash the cell pellet with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cell pellet with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of intracellular radioactivity is proportional to the uptake of the radiolabeled substrate. The inhibitory effect of Plevitrexed on substrate uptake can be used to determine its affinity for the transporter.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with Plevitrexed.
Caption: Plevitrexed's inhibition of thymidylate synthase.
Caption: Workflow for a crystal violet cell viability assay.
Caption: Cellular uptake and mechanism of action of Plevitrexed.
Mechanisms of Resistance
Resistance to Plevitrexed, as with other antifolates, can arise through various mechanisms:
-
Decreased Drug Uptake: Reduced expression or function of the Reduced Folate Carrier (RFC) can limit the intracellular accumulation of Plevitrexed, thereby diminishing its efficacy.[5]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively transport Plevitrexed out of the cell.
-
Target Enzyme Alterations: Increased expression of thymidylate synthase (TS) can overcome the inhibitory effects of Plevitrexed by providing more target enzyme than can be effectively inhibited at therapeutic drug concentrations.[4] Mutations in the TS gene that reduce the binding affinity of Plevitrexed are also a potential, though less common, mechanism of resistance.
Caption: Key mechanisms of resistance to Plevitrexed.
Conclusion
Plevitrexed (ZD9331) remains a significant molecule in the study of thymidylate synthase inhibition. Its high potency, specific mechanism of action, and ability to circumvent resistance mechanisms associated with polyglutamylation underscore its importance. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Plevitrexed and to develop next-generation thymidylate synthase inhibitors. A thorough understanding of its pharmacology, including uptake and resistance pathways, is crucial for its effective clinical application and for the design of novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Multiple mechanisms of resistance to methotrexate and novel antifolates in human CCRF-CEM leukemia cells and their implications for folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
